molecular formula C7H10F2O2 B6234564 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid CAS No. 2353865-43-5

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6234564
CAS No.: 2353865-43-5
M. Wt: 164.15 g/mol
InChI Key: XLEQZRBMPGKGJV-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid (CAS 2353865-43-5) is a cyclobutane-based compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . This carboxylic acid serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The cyclobutane ring is a prominent scaffold in drug discovery, and its incorporation, often explored through C–H functionalization logic, presents unique challenges and opportunities for constructing complex, unsymmetrical target molecules . Substituted cyclobutane carboxylic acid derivatives, in particular, have demonstrated significant potential in pharmaceutical applications. Research indicates that such compounds are investigated for their antiviral activity, especially in the development of novel therapeutics for preventing and treating influenza virus-related diseases . As a reactant, this compound can be used to explore structure-activity relationships and to synthesize potential drug candidates. The molecule is characterized by its SMILES notation, C1C(CC1C(=O)O)CC(F)F . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2353865-43-5

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O2/c8-6(9)3-4-1-5(2-4)7(10)11/h4-6H,1-3H2,(H,10,11)

InChI Key

XLEQZRBMPGKGJV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CC(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 2,2 Difluoroethyl Cyclobutane 1 Carboxylic Acid and Its Chemical Analogues

Retrosynthetic Dissection and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a technique used to design a synthesis by conceptually breaking down the target molecule into simpler, commercially available starting materials. icj-e.org For a molecule like 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, the analysis focuses on disconnecting the most strategic bonds, which are typically those involved in the formation of the cyclobutane (B1203170) ring and the introduction of its key functional groups.

A primary disconnection strategy targets the C-O bond of the carboxylic acid's ester precursor, leading back to the corresponding ester and, ultimately, the alcohol and the cyclobutane-containing acid chloride. youtube.com Another key disconnection breaks the cyclobutane ring itself. For syntheses involving cycloaddition reactions, this leads to two simpler alkene fragments. For instance, a [2+2] cycloaddition approach would disconnect the ring into a suitable alkene and a ketene or allenoate precursor.

Key precursors identified through this process often include:

A substituted alkene: This would contain the 2,2-difluoroethyl side chain (e.g., 4,4-difluorobut-1-ene).

A C2 synthon: A molecule that provides the other two carbons of the cyclobutane ring, often with a functional group that can be converted into a carboxylic acid. Examples include ketenes (like dichloroketene) or allenoates. nih.gov

Pre-formed cyclobutane derivatives: Commercially available or easily synthesized cyclobutanes, such as cyclobutanone or 1,1-cyclobutanedicarboxylic acid, can be functionalized to introduce the desired substituents. nih.govorgsyn.org

This analytical approach allows chemists to envision multiple synthetic routes and select the most efficient one based on precursor availability and reaction feasibility.

Strategies for Cyclobutane Ring Construction

The formation of the strained four-membered ring is the central challenge in synthesizing cyclobutane derivatives. Several powerful methodologies have been developed to address this.

The [2+2] cycloaddition is arguably the most common and direct method for synthesizing cyclobutane rings. kib.ac.cnnih.gov This reaction involves the combination of two molecules containing double bonds (π-systems) to form a four-membered ring. nih.gov These reactions can be initiated photochemically, thermally, or through the use of catalysts.

A particularly useful variant is the cycloaddition of a ketene with an alkene. nih.gov For example, dichloroketene, generated in situ, can react with an alkene to produce a dichlorocyclobutanone. This intermediate is valuable because the chlorine atoms can be removed in a subsequent dehalogenation step, and the ketone can be used as a handle for further functionalization. nih.gov Another effective approach involves the Lewis acid-promoted [2+2] cycloaddition of allenoates with terminal alkenes, which can rapidly produce 1,3-substituted cyclobutanes in high yields. nih.govru.nl

[2+2] Cycloaddition TypeReactantsKey Features
Alkene Dimerization Two alkene moleculesOften requires photochemical conditions; can be challenging for heterodimerization (joining two different alkenes). nih.gov
Ketene-Alkene Cycloaddition A ketene (e.g., dichloroketene) and an alkeneHighly useful for forming cyclobutanones, which are versatile synthetic intermediates. nih.govnih.gov
Allenoate-Alkene Cycloaddition An allenoate (e.g., phenyl 2,3-butadienoate) and an alkeneCan be promoted by Lewis acids and provides rapid access to 1,3-substituted cyclobutanes. nih.govru.nl

Modern synthetic chemistry has increasingly turned to strain-release strategies to build complex cyclobutane structures under mild conditions. rsc.org These methods utilize highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs) and cyclobutenes, whose inherent ring strain provides a powerful driving force for reaction. nih.govrsc.org

The high ring-strain energy of these building blocks facilitates reactions where a C-C bond is cleaved, allowing for the installation of new functional groups to form a more stable, substituted cyclobutane ring. rsc.organu.edu.au For example, photoredox-mediated reactions can initiate a radical strain-release and rearrangement cascade, enabling the synthesis of polysubstituted cyclobutanes. rsc.org This strategy allows for the simultaneous installation of multiple functional groups, offering a divergent and efficient pathway to complex molecular scaffolds. rsc.orgacs.org

Methods for Carboxylic Acid Group Introduction and Transformation

Once the cyclobutane core is constructed, the carboxylic acid group must be introduced or unmasked. This is often accomplished in the final stages of the synthesis.

Direct carboxylation involves adding a -COOH group to a pre-formed cyclobutane ring. One common method involves the generation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, from a cyclobutyl halide. This intermediate can then react with carbon dioxide (CO₂) in an electrophilic capture to form the corresponding carboxylate salt, which is subsequently protonated with acid to yield the final carboxylic acid.

Another advanced strategy is C-H functionalization, where a palladium catalyst can be used to directly couple a C-H bond on the cyclobutane ring with a carboxylating agent. nih.govacs.org This approach is highly efficient as it avoids the need to pre-functionalize the ring with a halide.

The most common method for obtaining the final carboxylic acid is through the hydrolysis of a corresponding ester precursor. orgsyn.orglibretexts.org This transformation can be performed under either acidic or basic conditions. The ester group often serves as a protecting group for the carboxylic acid during earlier synthetic steps and is removed at the end of the sequence.

Acid-Catalyzed Hydrolysis: The ester is heated under reflux with a dilute mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, so an excess of water is used to drive it to completion. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). This reaction is effectively irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide leaving group or another base molecule. To isolate the free carboxylic acid, the resulting carboxylate salt solution must be acidified in a separate workup step. libretexts.org

Hydrolysis MethodReagentsConditionsMechanismFinal Product
Acid-Catalyzed Dilute H₂SO₄ or HCl, waterHeat under refluxReversible; driven by excess water. libretexts.orgyoutube.comCarboxylic acid + alcohol
Base-Catalyzed (Saponification) Aqueous NaOH or KOHHeatIrreversible; forms a carboxylate salt. Carboxylate salt + alcohol (requires acidification to get the carboxylic acid)

Oxidation Methods for Precursor Functionalization

A common and effective strategy for the synthesis of carboxylic acids involves the oxidation of precursor functional groups, primarily primary alcohols and aldehydes. libretexts.orglibretexts.org In the context of this compound, a plausible synthetic route would involve the oxidation of a precursor such as (3-(2,2-difluoroethyl)cyclobutyl)methanol.

Various oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids. libretexts.org Strong oxidants like potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. libretexts.orglibretexts.org The choice of oxidant may depend on the presence of other sensitive functional groups within the molecule. Milder, two-step procedures, involving the initial oxidation of the alcohol to an aldehyde followed by further oxidation to the carboxylic acid, can also be utilized to enhance selectivity.

The oxidation of aldehydes to carboxylic acids is a facile transformation that can be achieved with a range of oxidizing agents, including those used for primary alcohols. libretexts.org This provides a convergent approach where a key aldehyde intermediate, 3-(2,2-difluoroethyl)cyclobutane-1-carbaldehyde, can be synthesized and subsequently oxidized to the desired carboxylic acid.

Oxidizing AgentPrecursorProductNotes
Potassium Permanganate (KMnO₄)Primary AlcoholCarboxylic AcidStrong oxidant, can be used in acidic or basic conditions.
Jones Reagent (CrO₃, H₂SO₄)Primary Alcohol/AldehydeCarboxylic AcidPowerful oxidant, performed in acidic conditions.
Pyridinium Dichromate (PDC)AldehydeCarboxylic AcidMilder oxidant, often used for selective oxidation.
Sodium Chlorite (NaClO₂)AldehydeCarboxylic AcidOften used with a chlorine scavenger like 2-methyl-2-butene.

Regioselective and Stereoselective Incorporation of the 2,2-Difluoroethyl Moiety

The introduction of the 2,2-difluoroethyl group onto the cyclobutane ring with precise control over its position (regioselectivity) and spatial orientation (stereoselectivity) is a critical challenge in the synthesis of the target molecule.

While direct C-H difluoromethylation of existing carboxylic acids is challenging, various reagents have been developed for the introduction of the difluoromethyl (CF₂H) group, which can be a precursor to the 2,2-difluoroethyl moiety. rsc.org Recent advancements in photoredox catalysis have enabled the direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfonate. nih.gov Such strategies could potentially be adapted for late-stage functionalization of cyclobutane derivatives.

More commonly, difluoromethylated building blocks are synthesized and then elaborated. For instance, synthetic approaches to 1-(difluoromethyl)cyclobutanecarboxylic acids have been developed, showcasing methods to incorporate the CHF₂ group adjacent to the carboxylic acid. researchgate.netnuph.edu.ua These methods often start from precursors like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, which undergoes oxidation and subsequent fluorination steps. nuph.edu.ua

A versatile strategy for installing the 2,2-difluoroethyl side chain involves the use of coupling or alkylation reactions on a pre-functionalized cyclobutane ring. For example, a cyclobutane precursor bearing an aldehyde or ketone at the 3-position could undergo a Wittig-type reaction with a difluoromethylphosphonium ylide, followed by reduction of the resulting double bond.

Alternatively, nucleophilic substitution reactions can be employed. A cyclobutane with a suitable leaving group at the 3-position can be reacted with a nucleophilic difluoroethyl source. Cross-coupling reactions, catalyzed by transition metals, offer another powerful tool for forming the C-C bond between the cyclobutane ring and the fluorinated side chain. nih.gov

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry of the cyclobutane ring. This can be achieved through various diastereoselective and enantioselective methods. acs.orgnih.govrsc.orgresearchgate.net

Michael addition reactions onto cyclobutenes have been shown to be effective for the diastereoselective synthesis of substituted cyclobutanes. nih.govrsc.orgnih.gov By employing chiral catalysts, such as cinchona-based squaramides, enantioselective synthesis of thio-substituted cyclobutanes has been achieved with high enantiomeric ratios. rsc.orgnih.gov Similar strategies could be adapted for the introduction of the 2,2-difluoroethyl group or a precursor.

Furthermore, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral fluorinated cyclobutane derivatives with excellent regio- and enantioselectivity. nih.govbohrium.com The resulting borylated cyclobutanes are versatile intermediates that can be further functionalized. nih.govbohrium.com Visible-light-induced asymmetric [2+2] cycloaddition reactions represent another powerful tool for constructing enantioenriched cyclobutane cores. chemistryviews.org

MethodCatalyst/ReagentStereocontrolKey Feature
Michael AdditionChiral Cinchona-based SquaramideHigh EnantioselectivityForms C-Nu bond on a cyclobutene precursor. rsc.orgnih.gov
Asymmetric HydroborationRhodium Catalyst with Chiral LigandHigh Regio- and EnantioselectivityFunctionalizes gem-difluorinated cyclobutenes. nih.govbohrium.com
[2+2] PhotocycloadditionIridium-based PhotosensitizerHigh EnantioselectivityConstructs the cyclobutane ring from two alkene components. chemistryviews.org
Ring ContractionIodonitrene ChemistryStereospecificConverts substituted pyrrolidines to cyclobutanes. ntu.ac.uk

Scalable Synthetic Protocols and Process Development for Multigram Quantities

The transition of a synthetic route from laboratory scale to multigram or even kilogram production requires robust and scalable protocols. Several studies have reported the multigram synthesis of fluorinated cyclobutane building blocks, providing valuable insights for the production of this compound. nuph.edu.uaresearchgate.netresearchgate.netresearchgate.netbioorganica.com.uabioorganica.com.ua

For instance, the synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has been achieved in multigram quantities (up to 97 g). nuph.edu.ua These syntheses often rely on commercially available starting materials and robust reactions that are amenable to scale-up. researchgate.net The development of scalable syntheses for related compounds like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid also highlights key considerations for process optimization. figshare.com

Key factors for developing a scalable synthesis include:

Cost and availability of starting materials: Utilizing readily available and inexpensive precursors is crucial for economic viability.

Reaction safety and efficiency: Avoiding hazardous reagents and ensuring high yields are paramount.

Purification methods: Employing crystallization or distillation over chromatographic purification is generally preferred for large-scale production.

By carefully selecting synthetic strategies and optimizing reaction conditions, it is feasible to develop a scalable process for the production of this compound to meet the demands of further research and development.

Chemical Reactivity and Mechanistic Insights of 3 2,2 Difluoroethyl Cyclobutane 1 Carboxylic Acid

Transformation Chemistry of the Carboxyl Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, primarily centered around the electrophilic nature of the carbonyl carbon.

Esterification Reactions (e.g., Fischer Esterification, Photochemical Esterification)

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, this can be achieved through several methods.

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. The electron-withdrawing nature of the 2,2-difluoroethyl group is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of the esterification reaction. doubtnut.comshaalaa.com

Reaction: this compound + R'OH ⇌ 3-(2,2-difluoroethyl)cyclobutane-1-carboxylate + H₂O (in the presence of H⁺)

Photochemical Esterification: This method offers a milder alternative to traditional acid-catalyzed esterification. It can involve the use of photoacids, which become more acidic upon irradiation with light, to catalyze the reaction. This approach can be beneficial for substrates that are sensitive to strong acids and high temperatures.

Esterification Method Reagents General Conditions Key Feature
Fischer EsterificationAlcohol (R'OH), Strong Acid Catalyst (e.g., H₂SO₄)Heating, often with excess alcohol or water removalEquilibrium-driven; rate enhanced by electron-withdrawing groups. doubtnut.comshaalaa.com
Photochemical EsterificationAlcohol (R'OH), Photoacid CatalystIrradiation with lightMilder conditions, suitable for sensitive substrates.

Formation of Reactive Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides, Amides)

The hydroxyl group of the carboxylic acid can be replaced by other nucleophiles to form more reactive derivatives, which are valuable intermediates in organic synthesis.

Acid Chlorides: The conversion of this compound to its corresponding acid chloride, 3-(2,2-difluoroethyl)cyclobutane-1-carbonyl chloride, can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org These reagents effectively replace the hydroxyl group with a chlorine atom, creating a highly reactive acylating agent.

Reaction with Thionyl Chloride: this compound + SOCl₂ → 3-(2,2-difluoroethyl)cyclobutane-1-carbonyl chloride + SO₂ + HCl

Anhydrides: Acid anhydrides can be formed by the reaction of the carboxylate salt with an acid chloride. This process involves a nucleophilic acyl substitution where the carboxylate anion attacks the electrophilic carbonyl carbon of the acid chloride.

Amides: Amide synthesis from this compound can be achieved by reacting it with an amine. rsc.org Due to the relatively low reactivity of amines with carboxylic acids directly, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed. nih.govresearchgate.net Alternatively, the more reactive acid chloride can be treated with an amine to readily form the corresponding amide. The presence of electron-withdrawing groups on the carboxylic acid can facilitate amide formation. acs.orgsci-hub.st

Derivative Reagents Product
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)3-(2,2-difluoroethyl)cyclobutane-1-carbonyl chloride
AnhydrideCarboxylate salt and an acid chloride3-(2,2-difluoroethyl)cyclobutane-1-carboxylic anhydride
AmideAmine (R'NH₂) and a coupling agent (e.g., DCC, EDC) or from the acid chlorideN-R'-3-(2,2-difluoroethyl)cyclobutane-1-carboxamide

Nucleophilic Acyl Substitution Mechanisms in Derivatization Reactions

The formation of esters, acid chlorides, anhydrides, and amides from this compound proceeds through a common mechanistic pathway known as nucleophilic acyl substitution. libretexts.org This mechanism generally involves two key steps:

Nucleophilic Attack: The nucleophile (e.g., an alcohol, chloride ion, carboxylate, or amine) attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.

Elimination of a Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbonyl double bond and expelling a leaving group. In the case of the carboxylic acid, the hydroxyl group is a poor leaving group and requires activation (e.g., by protonation in Fischer esterification or conversion to a better leaving group with thionyl chloride). For more reactive derivatives like acid chlorides, the chloride ion is an excellent leaving group.

The electron-withdrawing 2,2-difluoroethyl group on the cyclobutane (B1203170) ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating these substitution reactions. pharmaguideline.com

Reduction Pathways to Corresponding Alcohols and Other Functional Groups

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (3-(2,2-difluoroethyl)cyclobutyl)methanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. The reaction proceeds through the initial formation of an aldehyde, which is immediately further reduced to the alcohol. chemistrysteps.com

Reaction: this compound + LiAlH₄ (excess) followed by H₃O⁺ → (3-(2,2-difluoroethyl)cyclobutyl)methanol

Borane (BH₃): Borane complexes, such as BH₃-THF, are also effective for the reduction of carboxylic acids to alcohols and are often more selective than LiAlH₄, showing tolerance for other functional groups. chemistrysteps.com

Reducing Agent Product General Conditions
Lithium Aluminum Hydride (LiAlH₄)(3-(2,2-difluoroethyl)cyclobutyl)methanolAnhydrous ether solvent, followed by acidic workup.
Borane (BH₃-THF)(3-(2,2-difluoroethyl)cyclobutyl)methanolTetrahydrofuran (THF) solvent.

Reactivity Profile of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. This inherent strain makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain.

Ring-Opening Reactions and Rearrangements

The presence of the carboxylic acid and the 2,2-difluoroethyl group, both of which are electron-withdrawing, can activate the cyclobutane ring towards certain types of reactions.

Nucleophilic Ring-Opening: In "donor-acceptor" cyclobutanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic ring-opening can occur. chemistryviews.orgacs.orgnih.gov While this compound does not fit the classic donor-acceptor pattern, the presence of electron-withdrawing groups can still make the ring susceptible to cleavage under certain conditions, particularly with strong nucleophiles or under Lewis acid catalysis. researchgate.net The reaction would likely involve the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a C-C bond.

Thermal Rearrangements: Substituted cyclobutanes can undergo thermally induced rearrangements. thieme-connect.de The specific products of such reactions would depend on the substitution pattern and the reaction conditions. For instance, vinylcyclobutane rearrangements are well-known, although this specific substrate lacks the vinyl group. nih.gov The stability of the cyclobutane ring is generally high, but high temperatures can promote isomerization or fragmentation. The presence of fluoroalkyl substituents can influence the thermal stability of the cyclobutane ring. nih.govchemrxiv.org

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclobutane ring can undergo protonation followed by ring-opening to form a carbocationic intermediate. acs.org This intermediate can then be trapped by a nucleophile or undergo further rearrangement. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation, which in turn is affected by the position of the substituents.

Reaction Type Initiator/Reagent General Outcome
Nucleophilic Ring-OpeningStrong Nucleophile / Lewis AcidCleavage of a C-C bond to form an acyclic product. chemistryviews.orgacs.org
Thermal RearrangementHeatIsomerization or fragmentation. thieme-connect.de
Acid-Catalyzed Ring-OpeningStrong AcidFormation of a carbocation intermediate followed by reaction with a nucleophile or rearrangement. acs.org

Functionalization Reactions on the Cyclobutane Core (e.g., C-H Arylation)

The functionalization of the cyclobutane core of molecules analogous to this compound, particularly through C-H arylation, has been a subject of significant research. These reactions offer a direct method for introducing aryl groups into the strained four-membered ring, a valuable transformation in the synthesis of complex molecules for medicinal chemistry and material science. The carboxylic acid group can act as a directing group, facilitating the activation of specific C-H bonds on the cyclobutane ring.

Palladium-catalyzed C-H arylation is a prominent method for the functionalization of cyclobutane carboxylic acid derivatives. acs.orgrsc.org These reactions typically employ a directing group, which can be the native carboxylic acid or a more elaborate auxiliary group, to guide the palladium catalyst to a specific C-H bond. The regioselectivity of the arylation is highly dependent on the directing group and the reaction conditions. For instance, in systems with a directing group at the 1-position of the cyclobutane ring, arylation can be directed to the β- or γ-positions. chemrxiv.org

Rhodium-catalyzed C-H functionalization presents another powerful strategy for modifying the cyclobutane core. princeton.eduescholarship.org Rhodium carbenoids can undergo intermolecular C-H insertion reactions, and the regioselectivity of these transformations can be controlled by the choice of the rhodium catalyst's ligand framework. princeton.eduescholarship.org This method allows for the functionalization of different positions on the cyclobutane ring, providing access to a diverse range of substituted cyclobutanes. princeton.eduescholarship.org

The following interactive table summarizes representative examples of C-H arylation reactions on cyclobutane derivatives, showcasing the catalyst, directing group, and regioselectivity of the transformation.

Catalyst SystemDirecting GroupPosition of ArylationReference
Pd(OAc)₂ / LigandCarboxylic Acidβ-C(sp³)–H chemrxiv.org
Pd(II) / MPAA LigandAmideγ-C(sp³)–H acs.org
Rh₂(OAc)₄-Variable (Catalyst Controlled) princeton.eduescholarship.org

Chemical Behavior of the 2,2-Difluoroethyl Substituent

Stability and Reactivity of Fluorine Atoms in the Side Chain

The 2,2-difluoroethyl substituent in this compound is characterized by the presence of two fluorine atoms on the same carbon, a gem-difluoro moiety. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the difluoroethyl group. nih.gov This high bond strength makes the fluorine atoms generally unreactive under many reaction conditions, and they are not typically displaced in nucleophilic substitution reactions.

However, the high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. This polarization can influence the reactivity of the adjacent C-H bonds. The gem-difluoro group is also known to be metabolically stable, a property that is often exploited in the design of pharmaceuticals.

Transformations of the Ethyl Spacer

The ethyl spacer of the 2,2-difluoroethyl substituent can potentially undergo transformations, although the high stability of the C-F bonds limits the scope of these reactions. One of the most common reactions involving substituents on a carbon atom adjacent to a gem-difluoro group is elimination. Under basic conditions, dehydrofluorination can occur to form a gem-difluoroalkene. tib.eu This reaction involves the removal of a proton from the carbon adjacent to the CF₂ group and the elimination of a fluoride (B91410) ion.

The regioselectivity of this elimination reaction would be influenced by the stability of the resulting alkene. In the case of this compound, elimination would lead to the formation of a double bond either within the cyclobutane ring or exocyclic to it, depending on which proton is removed.

Hydrogenation of the ethyl spacer is another potential transformation, although this would require harsh conditions due to the presence of the fluorine atoms. Radical reactions at the C-H bonds of the ethyl spacer are also a possibility, but the high strength of the C-F bonds would likely prevent any reactions involving their cleavage.

Elucidation of Reaction Mechanisms for Key Chemical Interconversions

The elucidation of reaction mechanisms for the functionalization of this compound and related compounds is crucial for understanding and optimizing these transformations. Computational studies, in conjunction with experimental work, have provided significant insights into the mechanisms of C-H activation on cyclobutane rings. escholarship.org

For palladium-catalyzed C-H arylation, the generally accepted mechanism involves a Pd(II)/Pd(IV) catalytic cycle. acs.org The reaction is initiated by the coordination of the directing group (e.g., the carboxylic acid) to the palladium catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a palladacycle intermediate. Oxidative addition of an aryl halide to the Pd(II) center generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

Computational studies have been instrumental in understanding the stereoselectivity of these reactions. princeton.edu For instance, in the enantioselective C-H arylation of aminomethyl-cyclobutanes, density functional theory (DFT) calculations have shown that the stereochemical outcome is determined in the C-H cleavage step, with the chiral ligand controlling the facial selectivity of the reaction. princeton.edu

The mechanism of rhodium-catalyzed C-H insertion reactions involves the formation of a rhodium carbenoid intermediate from a diazo compound. princeton.eduescholarship.org This highly reactive species then inserts into a C-H bond of the cyclobutane ring in a concerted, albeit asynchronous, transition state. The regioselectivity of the insertion is governed by both steric and electronic factors, and can be tuned by modifying the ligands on the rhodium catalyst. princeton.eduescholarship.org

The following table lists the key mechanistic steps for the palladium-catalyzed C-H arylation of a cyclobutane carboxylic acid derivative.

StepDescriptionKey Intermediates
1Coordination of the directing group to the Pd(II) catalyst.Substrate-Pd(II) complex
2Concerted Metalation-Deprotonation (CMD) to form a palladacycle.Palladacycle
3Oxidative addition of an aryl halide.Pd(IV) intermediate
4Reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.Arylated product and Pd(II) catalyst

Structure Property Relationships in 3 2,2 Difluoroethyl Cyclobutane 1 Carboxylic Acid Research

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituent Orientations

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. This puckering results in two distinct types of substituent positions: axial and equatorial. In 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, both the carboxylic acid group and the 2,2-difluoroethyl group can occupy either of these positions.

The conformational preference is dictated by the minimization of steric strain. Generally, bulky substituents favor the equatorial position to avoid steric clashes with the other ring substituents and hydrogens, particularly the unfavorable 1,3-diaxial interactions. In the case of cyclobutanecarboxylic acid itself, computational studies have explored the potential energy surfaces for both equatorially- and axially-substituted forms, revealing the existence of several stable, interconvertible conformers. illinois.eduresearchgate.net

For this compound, it is expected that the conformation where both the 2,2-difluoroethyl group and the carboxylic acid group are in equatorial (or pseudo-equatorial) positions would be the most stable, particularly in the trans isomer. This arrangement minimizes steric hindrance between the substituents and the ring's axial hydrogens. The cis isomer would likely adopt a conformation that best balances the steric demands of both groups, which may involve one group being forced into a more axial-like position, leading to higher conformational energy.

Electronic Effects of Fluorine Atoms on Molecular Properties

The presence of two highly electronegative fluorine atoms on the ethyl substituent has a profound impact on the acidity of the carboxylic acid group. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the cyclobutane ring and, consequently, from the carboxylic acid moiety.

This inductive electron withdrawal stabilizes the carboxylate anion (the conjugate base) that is formed upon deprotonation of the acid. By delocalizing the negative charge, the stability of the anion is increased, which shifts the acid-base equilibrium towards dissociation. As a result, the compound becomes a stronger acid, which is reflected in a lower pKa value compared to its non-fluorinated analog, cyclobutane-1-carboxylic acid.

Studies on analogous fluorinated cyclobutane carboxylic acids have consistently demonstrated this acidifying effect. Research has shown that the acid-base properties of fluoroalkyl-substituted cyclobutanes change in a predictable manner consistent with the inductive electronic effect of the fluorine atoms. nuph.edu.ua For instance, the introduction of fluorine atoms can lead to a significant decrease in pKa. One study quantified this effect, noting a ΔpKa of approximately 0.7 units per single fluorine atom for carboxylic acids. nuph.edu.ua This indicates that the difluoroethyl group in this compound significantly enhances its acidity.

Compound/SubstituentMeasured pKaChange in pKa (ΔpKa)Reference
1-(Fluoromethyl)cyclobutane-1-carboxylic acid3.66-0.84 nuph.edu.ua
1-(Difluoromethyl)cyclobutane-1-carboxylic acid3.08-1.42 nuph.edu.ua
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid2.90-1.60 nuph.edu.ua

This interactive table presents data for 1-substituted cyclobutane carboxylic acids to illustrate the trend of increasing acidity with increased fluorination. nuph.edu.ua

Steric Considerations of the Difluoroethyl Group on Molecular Interactions

The 2,2-difluoroethyl group, while not as large as a tert-butyl group, possesses significant steric bulk that influences the molecule's shape and interactions. The steric demand of this group affects the conformational preferences of the cyclobutane ring, favoring an equatorial position to minimize steric clashes.

This steric hindrance can play a critical role in how the molecule interacts with its environment. For example, in a biological context, the size and shape of the difluoroethyl group can affect how the molecule fits into the binding site of an enzyme or receptor. It can either provide beneficial interactions that enhance binding or create steric clashes that prevent it. In chemical synthesis, the steric bulk can direct the approach of a reagent to a specific face of the molecule, influencing the stereochemical outcome of a reaction. Furthermore, the steric properties of the group can impact crystal packing in the solid state and influence physical properties like melting point and solubility.

Stereochemical Implications in Reaction Design and Product Outcomes

The structure of this compound, with substituents at the 1 and 3 positions of the cyclobutane ring, gives rise to diastereomers: cis and trans.

In the cis isomer , the 2,2-difluoroethyl group and the carboxylic acid group are on the same face of the cyclobutane ring.

In the trans isomer , the substituents are on opposite faces of the ring.

The stereochemical outcome of the synthesis of this compound is highly dependent on the reaction pathway. The design of a synthetic route must therefore consider methods that can control this stereochemistry. For instance, [2+2] cycloaddition reactions or the ring-opening of bicyclo[1.1.0]butanes are common strategies for creating substituted cyclobutane rings, and the choice of reactants and catalysts can influence the diastereoselectivity of the product. researchgate.netorganic-chemistry.orgnih.gov Several synthetic routes have been developed specifically to achieve cis-1,3-disubstituted cyclobutanes with high stereoselectivity. acs.orgresearchgate.net

The stereochemistry of the final molecule is critical as cis and trans isomers are distinct compounds with different physical properties and, often, different biological activities. The fixed spatial arrangement of the functional groups in each isomer dictates how it can interact with other molecules. Therefore, controlling the stereochemistry during synthesis is paramount for applications in medicinal chemistry and materials science, ensuring that the desired isomer is produced selectively.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid would be expected to show distinct signals for the different types of protons in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. libretexts.org The protons on the cyclobutane (B1203170) ring would likely appear as complex multiplets in the aliphatic region (around 1.5-3.0 ppm). The protons of the difluoroethyl group would also exhibit characteristic signals. The CH₂ group adjacent to the cyclobutane ring would be a multiplet, and the CHF₂ group would appear as a triplet of doublets due to coupling with both the adjacent CH₂ protons and the two fluorine atoms.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170 and 185 ppm. princeton.edu The carbons of the cyclobutane ring would appear in the aliphatic region. The carbon of the CHF₂ group would be split into a triplet by the two fluorine atoms, and its chemical shift would be significantly influenced by the electronegative fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis and ¹⁹F-¹H, ¹⁹F-¹³C Coupling Constants

¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of fluorine atoms. For this compound, a single signal would be expected for the two equivalent fluorine atoms of the CHF₂ group. This signal would be split into a triplet by the adjacent two protons of the CH₂ group. Further coupling to the protons on the cyclobutane ring might also be observed. The ¹⁹F-¹H and ¹⁹F-¹³C coupling constants would provide valuable information about the connectivity of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. princeton.edu COSY would reveal the proton-proton coupling networks within the cyclobutane and ethyl fragments. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the difluoroethyl group, the cyclobutane ring, and the carboxylic acid. These techniques could also provide insights into the stereochemistry of the molecule, such as the relative orientation of the substituents on the cyclobutane ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular formula C₇H₁₀F₂O₂. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H₂O) and fragmentation of the cyclobutane ring and the difluoroethyl side chain. A predicted collision cross section for the [M+H]⁺ ion is 133.1 Ų. uni.lu

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. orgchemboulder.com A strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the carboxylic acid. orgchemboulder.com Absorptions corresponding to C-H stretching and bending vibrations of the cyclobutane and ethyl groups would be observed in the regions of 2850-3000 cm⁻¹ and below 1500 cm⁻¹, respectively. The C-F stretching vibrations would likely appear in the region of 1000-1200 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. researchgate.net For a molecule such as this compound, which possesses stereocenters, this method is invaluable for establishing the absolute stereochemistry and analyzing its conformation in the solid state. nih.gov The compound can exist as cis and trans diastereomers, and each of these can exist as a pair of enantiomers (R and S configurations).

The process requires a single, high-quality crystal of the compound. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles. mdpi.com

For determining the absolute configuration of a pure enantiomer, a technique known as anomalous dispersion is employed. The Flack parameter is a key metric calculated from the diffraction data; a value close to zero confirms the correct assignment of the absolute stereochemistry. nih.gov This is crucial in pharmaceutical and materials science, where the biological activity or material properties can be highly dependent on the specific stereoisomer.

Furthermore, X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. mdpi.comnih.gov While molecules in solution may exhibit conformational flexibility, the crystal lattice fixes them in a specific, low-energy arrangement. mdpi.com For this compound, this would reveal the puckering of the cyclobutane ring and the spatial orientation of the carboxylic acid and difluoroethyl substituents relative to each other. nih.gov This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the solid state, carboxylic acids often form hydrogen-bonded dimers, a feature that would be clearly elucidated by a crystallographic study. researchgate.net

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential tools for assessing the purity of this compound and for separating its various stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for separating non-volatile compounds and is well-suited for carboxylic acids. nih.gov For purity assessment, a reversed-phase HPLC method is typically employed, where the analyte is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The purity of the compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

The separation of stereoisomers presents a greater challenge. The diastereomers (cis and trans isomers) of this compound have different physical properties and can often be separated using standard achiral chromatography (either normal or reversed-phase). However, the separation of enantiomers (R and S forms of a given diastereomer) requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). rsc.org Chiral columns, such as those based on polysaccharide derivatives (e.g., Daicel Chiralcel® columns), are commonly used to resolve racemic mixtures of chiral acids. rsc.org The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Illustrative HPLC Method for Chiral Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Daicel AD-H)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Expected Elution Separation of enantiomers (e.g., (1R,3S) and (1S,3R))

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be problematic due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester. nih.gov Reagents such as 2,2,2-trifluoroethanol (TFE) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. lmaleidykla.ltnih.gov

Once derivatized, the resulting esters can be separated on a capillary GC column. The method is highly sensitive and can be used to assess purity by detecting trace impurities. For isomer separation, a chiral GC column can be employed to separate the enantiomers of the derivatized compound. The separation of diastereomers is also often readily achieved on standard achiral columns due to differences in their boiling points and interactions with the stationary phase. researchgate.net

Table 2: Example GC Method Parameters for Purity Analysis

ParameterCondition
Derivatization Esterification with 2,2,2-trifluoroethanol (TFE)
Column Capillary Column (e.g., Ultra 2)
Carrier Gas Helium
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Oven Program Temperature gradient (e.g., 100 °C to 250 °C)

Separation of isomers is often a critical step in chemical synthesis, as different isomers can have distinct biological activities or properties. google.comijpbs.com Chromatographic methods provide the necessary tools to isolate and purify the desired stereoisomer of this compound for further study.

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl Cyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and understanding the distribution of electrons, which dictates its chemical properties.

Optimized Geometries: Methods like Density Functional Theory (DFT) are commonly employed to find the equilibrium geometry of the molecule. A popular functional, such as B3LYP, combined with a basis set like 6-31G(d,p), provides a good balance between accuracy and computational cost for organic molecules. These calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles. For 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, calculations would likely explore the cis and trans isomers, referring to the relative positions of the carboxylic acid and difluoroethyl groups on the cyclobutane (B1203170) ring, to determine the most stable conformer.

Electronic Structure: Once the geometry is optimized, the same level of theory can be used to analyze the electronic structure. This includes calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Geometrical Parameters for trans-3-(2,2-difluoroethyl)cyclobutane-1-carboxylic Acid (Illustrative Data)
ParameterAtom(s) InvolvedPredicted Value
Bond Lengths
C-C (ring)~1.55 Å
C-C (side chain)~1.53 Å
C-F~1.36 Å
C=O~1.21 Å
C-O~1.35 Å
O-H~0.97 Å
Bond Angles
C-C-C (ring)~88-91°
F-C-F~106°
O=C-O~124°
Dihedral Angle
H-O-C=O~0° (syn-periplanar)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations, is a standard approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions depends heavily on the chosen theoretical level (functional and basis set) and whether solvent effects are included in the model. Predicted shifts are usually calculated relative to a standard reference compound (e.g., tetramethylsilane for ¹H and ¹³C) and then scaled or corrected based on established correlations between computed and experimental data for similar compounds. Such predictions can help assign experimental spectra, distinguish between isomers, and understand how the electronic environment of each nucleus is affected by the molecular structure.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative

In-depth Analysis of this compound in Advanced Synthetic Organic Chemistry

Despite its defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the applications of this compound. While the compound is cataloged in chemical databases such as PubChemLite, indicating its synthesis and existence, there is a lack of available studies exploring its utility as a chemical building block, its role in the construction of complex organic molecules, or its application in medicinal chemistry and chemical biology research.

The PubChemLite database confirms the structure of this compound with the molecular formula C7H10F2O2. uni.lu However, the entry also indicates that there is no literature data currently available for this specific compound. This suggests that while the molecule has likely been synthesized, it has not been extensively studied or reported in peer-reviewed scientific journals.

In the broader context of synthetic organic chemistry, the constituent motifs of this molecule—the cyclobutane ring and the difluoroethyl group—are of significant interest. Cyclobutane derivatives are increasingly utilized in medicinal chemistry to introduce three-dimensionality and conformational rigidity into drug candidates. nih.gov The unique puckered structure of the cyclobutane ring can favorably influence the pharmacological properties of a molecule. nih.gov Similarly, the incorporation of fluorine atoms, particularly the difluoroethyl moiety, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

Research on analogous compounds, such as 3,3-difluorocyclobutanecarboxylic acid and other fluorinated cyclobutane building blocks, is more prevalent. chemicalbook.combioorganica.com.ua These related molecules have been explored for their potential as intermediates in the synthesis of complex organic molecules and as fragments in drug discovery campaigns. chemicalbook.comnih.govnih.gov For instance, the development of synthetic methods for various fluorinated cyclobutane derivatives highlights their value as building blocks in organic and medicinal chemistry. researchgate.netresearchgate.netresearchgate.net

However, due to the explicit focus on this compound, and the current lack of specific research on this compound, a detailed discussion of its applications as a chemical building block and research probe in advanced synthetic organic chemistry cannot be provided at this time. The absence of dedicated research on this particular molecule means there are no specific findings to report for the following outlined topics:

Applications As a Chemical Building Block and Research Probe in Advanced Synthetic Organic Chemistry

Probes for Mechanistic Investigations of Biological Pathways

Future research may elucidate the potential of 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid in these areas, but at present, it remains an underexplored area of chemical science.

Q & A

Q. What synthetic methodologies are recommended for 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Approach : Fluorinated cyclobutane derivatives are typically synthesized via cycloaddition or fluorination reactions. For example, fluorinated precursors like difluoroethyl halides can undergo [2+2] cycloaddition with alkenes under UV light, followed by carboxylation. Reaction optimization includes:
  • Catalysts : Transition metals (e.g., Pd or Cu) enhance fluorination efficiency .
  • Temperature : Controlled thermal conditions (e.g., 60–100°C) minimize side reactions like defluorination .
  • Atmosphere : Inert environments (N₂ or Ar) prevent oxidation of intermediates .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the carboxylic acid .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

  • Methodological Approach :
  • NMR Spectroscopy : ¹H/¹⁹F NMR identifies substituent positions and confirms difluoroethyl integration. Coupling constants in ¹³C NMR reveal cyclobutane ring strain .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the cyclobutane conformation .
  • HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s reactivity in nucleophilic acyl substitution compared to non-fluorinated analogs?

  • Methodological Approach : The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl carbon. Comparative studies involve:
  • Kinetic Assays : Monitor reaction rates with nucleophiles (e.g., amines) using UV-Vis spectroscopy.
  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and activation energies .
  • Steric Effects : The difluoroethyl group may hinder nucleophilic access, requiring bulky base catalysts (e.g., DBU) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated cyclobutane carboxylic acids?

  • Methodological Approach :
  • Meta-Analysis : Cross-validate data across studies using standardized assays (e.g., IC₅₀ measurements in enzyme inhibition).
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. difluoroethyl) on target binding .
  • Reproducibility Protocols : Ensure consistent experimental conditions (pH, solvent, temperature) to minimize variability .

Q. What computational strategies predict the binding affinity of this compound with enzymatic targets?

  • Methodological Approach :
  • Molecular Docking : Software like AutoDock Vina simulates ligand-protein interactions, focusing on fluorine’s role in hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulates conformational stability of the ligand-enzyme complex over time (e.g., 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between fluorinated and non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.